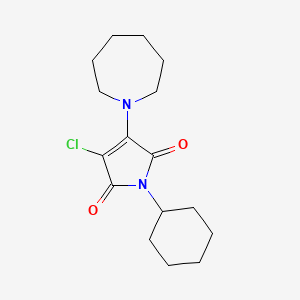![molecular formula C16H16ClNO2S B5525485 2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)
2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C16H16ClNO2S and its molecular weight is 321.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.0590276 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of N-Alkylacetamide Derivatives
Research has shown that compounds with an acetamide moiety, such as "2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide," play a significant role in the synthesis of natural and pharmaceutical products. A study by Sakai et al. (2022) introduced new reagents for efficiently synthesizing N-alkylacetamide derivatives, highlighting the versatility of acetamide compounds in synthetic chemistry. These findings demonstrate the compound's utility in generating a variety of substituted products, which can be used in the further synthesis of pharmacologically active molecules (Sakai et al., 2022).
Antimicrobial and Antiproliferative Activities
The antimicrobial potential of derivatives similar to "this compound" has been explored. Krátký et al. (2017) synthesized and evaluated a series of rhodanine-3-acetic acid-based amides for their activity against a variety of bacterial and fungal pathogens, demonstrating significant activity against mycobacteria. Such research underscores the potential of acetamide derivatives in developing new antimicrobial agents with efficacy against resistant strains (Krátký et al., 2017).
Herbicide Action and Environmental Impact
The compound's relevance extends into agrochemical research, where chloroacetamide derivatives, sharing structural similarities with "this compound," are investigated for their herbicidal activity. Weisshaar and Böger (1989) discussed the inhibition of fatty acid synthesis in algae by chloroacetamides, offering insights into the mode of action of such compounds as selective herbicides. This research could help in designing environmentally safer herbicides with specific action mechanisms (Weisshaar & Böger, 1989).
Photovoltaic Efficiency and Ligand-Protein Interactions
Further extending the applications of acetamide derivatives, Mary et al. (2020) investigated the photovoltaic efficiency and ligand-protein interactions of some bioactive benzothiazolinone acetamide analogs. This study highlights the compound's potential in renewable energy technologies, such as dye-sensitized solar cells (DSSCs), and its relevance in medicinal chemistry through molecular docking studies. The findings suggest that acetamide derivatives can contribute to the development of new materials with applications in energy and health (Mary et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-15-5-3-2-4-12(15)10-18-16(19)11-21-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSUSOUZANHKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(N-METHYL5-CHLORO-2-METHOXYBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5525408.png)


![N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3,5-dihydroxybenzamide](/img/structure/B5525450.png)

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(3-methoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5525460.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)

![14-(furan-2-ylmethyl)-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B5525492.png)
![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)
![methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)
![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)
